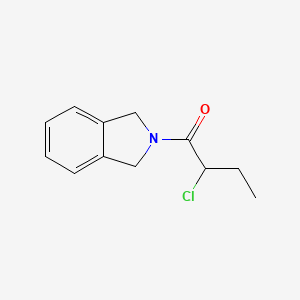
2-Chloro-1-(isoindolin-2-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(isoindolin-2-yl)butan-1-one, also known as 2-chloro-1-isoindoline, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 75-77°C. It is soluble in water and various organic solvents, and is stable under normal atmospheric conditions. 2-Chloro-1-isoindoline has been used in a variety of research applications, including as a synthetic intermediate in organic synthesis, as a reactant in the synthesis of drugs, and as an analytical reagent.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
The compound has been explored for its potential in pharmaceutical synthesis. Its structural similarity to N-isoindoline-1,3-diones, which are known for their biological activity, suggests that it could be used to develop new therapeutic agents. The focus is on understanding the structure–activity relationships to unlock its potential as a therapeutic agent .
Herbicides Development
Research indicates that derivatives of N-isoindoline-1,3-diones, which share a core structure with 2-Chloro-1-(isoindolin-2-yl)butan-1-one, could be utilized in the development of herbicides. Their reactivity allows for the creation of compounds that can target specific plant enzymes or growth processes .
Colorants and Dyes
The compound’s chemical properties make it a candidate for the synthesis of colorants and dyes. Its ability to bind to other molecules and form stable complexes can be harnessed to develop new pigments with specific properties for industrial applications .
Polymer Additives
2-Chloro-1-(isoindolin-2-yl)butan-1-one may serve as a precursor for polymer additives. These additives can enhance the physical properties of polymers, such as durability, flexibility, and resistance to degradation .
Organic Synthesis
This compound is valuable in organic synthesis, where it can be used to introduce the isoindoline moiety into larger molecules. Its reactivity can lead to the formation of complex structures that are significant in synthetic chemistry .
Photochromic Materials
Due to its structural features, 2-Chloro-1-(isoindolin-2-yl)butan-1-one could be used in the design of photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and information storage .
Neuropharmacology
Isoindoline derivatives have been studied for their interaction with the human dopamine receptor D2. Given the structural similarities, 2-Chloro-1-(isoindolin-2-yl)butan-1-one could be investigated for its potential effects on dopamine receptors, which may have implications in treating neurological disorders .
Alzheimer’s Disease Research
The inhibition of β-amyloid protein aggregation by isoindoline derivatives suggests a potential application in Alzheimer’s disease research. 2-Chloro-1-(isoindolin-2-yl)butan-1-one could be explored for its ability to prevent the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-1-(1,3-dihydroisoindol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-11(13)12(15)14-7-9-5-3-4-6-10(9)8-14/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIMZGTGZPOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



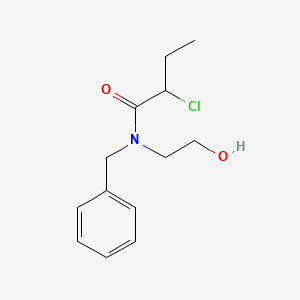
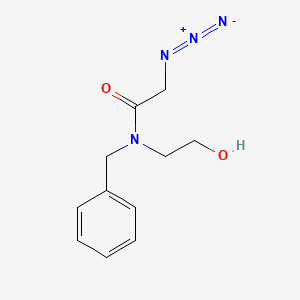
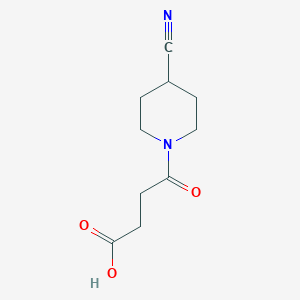
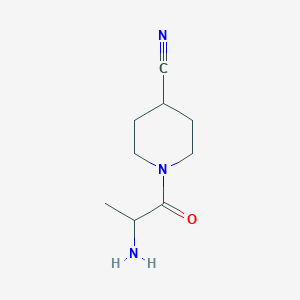
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)
![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)